molecular formula C14H17N3O4S B215462 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

Cat. No. B215462
M. Wt: 323.37 g/mol
InChI Key: FEUSSPSFRWXZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide, also known as EMTB, is a synthetic compound that has been developed and studied for its potential use in scientific research. EMTB belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities. In

Mechanism of Action

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide exerts its effects by binding to the ATP-binding site of Hsp90, which inhibits its activity. This leads to the degradation of Hsp90 client proteins, which are involved in cell growth and survival. By inhibiting the activity of Hsp90, this compound has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory activity and to inhibit the growth of certain viruses. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. This compound is also stable and can be stored for long periods of time. However, there are also limitations to its use. This compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are several potential future directions for research on N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of this compound. Another area of interest is the study of this compound in combination with other anti-cancer agents to determine if it has synergistic effects. Additionally, the effects of this compound on other cellular processes and in vivo models should be further investigated to better understand its potential clinical applications.

Synthesis Methods

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-(ethoxymethyl)-1,3,4-thiadiazole to form this compound.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide has been studied for its potential use in scientific research due to its ability to modulate the activity of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the regulation of many cellular processes. Hsp90 has been identified as a potential target for cancer therapy, and this compound has been shown to have anti-cancer activity in preclinical studies.

properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C14H17N3O4S/c1-4-21-8-11-16-17-14(22-11)15-13(18)12-9(19-2)6-5-7-10(12)20-3/h5-7H,4,8H2,1-3H3,(H,15,17,18)

InChI Key

FEUSSPSFRWXZHT-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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